D-Galactofuranose Pentaacetate

説明

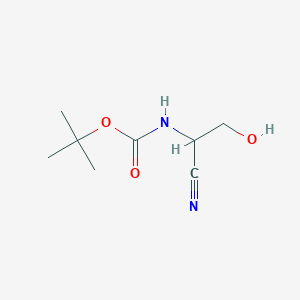

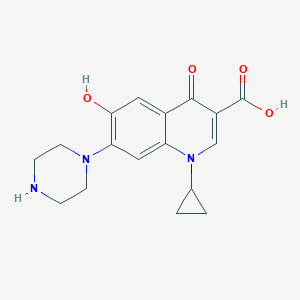

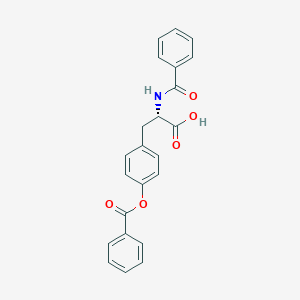

D-Galactofuranose (D-Galf) is a sugar molecule that is a constituent of glycoconjugates in several pathogenic microorganisms but is not present in mammals, making it a target for the development of chemotherapeutic agents for microbial infections . The synthesis and study of D-Galf derivatives, such as D-Galactofuranose Pentaacetate, are therefore of significant interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of D-Galf derivatives has been explored in various studies. One approach described the synthesis of crystalline per-O-TBS-beta-D-galactofuranose as a new precursor for D-Gal f units, employing anomeric iodination followed by in situ coupling with alcohols and glycosyl acceptors . Another study synthesized alkyl, benzyl, and aryl 1-thio-beta-D-galactofuranosides by condensation of penta-O-benzoyl-alpha,beta-D-galactofuranose with thiols, using SnCl4 as a catalyst . Additionally, the synthesis of galactofuranose disaccharides was achieved by glycosylation of penta-O-benzoyl-alpha,beta-D-galactofuranose, followed by debenzoylation .

Molecular Structure Analysis

The molecular structure of D-Galactofuranose Pentaacetate has been elucidated through crystallography. The crystal structure of penta-O-acetyl-beta-D-galactopyranose, a related compound, was determined, revealing the usual 4C1 shape of the sugar ring and providing insights into the conformations of the acetate groups .

Chemical Reactions Analysis

D-Galactofuranose derivatives undergo various chemical reactions. For instance, the synthesis of 3-(D-lyxofuranosyl)pyrazoles was achieved by cyclodehydration of 3-(D-galacto-pentitol-1-yl)pyrazoles . The synthesis of 4-thio-D-galactofuranose involved nucleophilic substitution, reduction, and ring contraction steps . Moreover, the synthesis of 5-deoxy-beta-D-galactofuranosides from D-galacturonic acid was performed, which included a photoinduced electron transfer deoxygenation step .

Physical and Chemical Properties Analysis

The physical and chemical properties of D-Galactofuranose Pentaacetate and its derivatives are influenced by their molecular structure. The acetate groups' conformations affect the compound's reactivity and interactions with other molecules . The stereoselectivity of reactions, such as the synthesis of 1-thio-beta-D-galactofuranosides, is crucial for their potential as chemotherapeutic agents . The reactivity of the sugar derivatives in glycosylation reactions is also significant for the synthesis of biologically relevant molecules .

科学的研究の応用

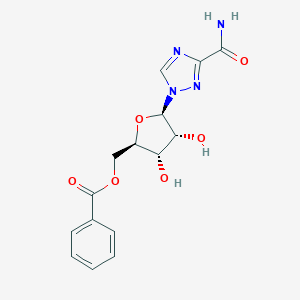

Hepatic Function Assessment

D-Galactofuranose Pentaacetate, particularly in the form of technetium 99m diethylenetriaminepentaacetic acid–galactosyl human serum albumin (99mTc-GSA), is instrumental in assessing hepatic function. It serves as an analog ligand to the asialoglycoprotein receptor, a hepatic cell surface receptor specific for galactose-terminated glycoproteins. This compound, after intravenous injection, allows for hepatic functional imaging, providing estimates of asialoglycoprotein receptor concentration. This method has shown significant correlation with conventional liver function tests and clinical severity in patients with chronic and acute liver diseases, establishing it as a sensitive measure of functioning hepatocyte mass in liver disease conditions (Kudo et al., 1993).

Evaluation of Hepatic Functional Reserve

99mTc-GSA scintigraphy has been recognized for its clinical utility in evaluating hepatic functional reserve and establishing prognosis in patients with cirrhosis of the liver. This technique involves calculating a receptor index and an index of blood clearance, providing valuable insights into the liver's condition and functioning. It has been pivotal in distinguishing between different severities of liver conditions and correlating with classic indicators for functional reserve. Moreover, this method has proved beneficial in prognostication, aiding in predicting survival rates based on the receptor index (Sasaki et al., 1999).

Stereotactic Body Radiotherapy for Liver Metastases

99mTc-GSA SPECT image-guided inverse planning has been incorporated into stereotactic body radiotherapy (SBRT) for liver metastases, demonstrating dosimetric superiority in sparing liver function. This novel approach has shown promise in clinical applications, providing an effective and safe treatment for patients with hepatocellular carcinoma (HCC) and diffuse liver metastases. It offers a tailored treatment strategy by integrating functional liver imaging into the planning process, ensuring optimal therapeutic outcomes while minimizing liver toxicity (Kai et al., 2020; Toya et al., 2022).

Safety And Hazards

将来の方向性

Galactofuranose, the atypical and thermodynamically disfavored form of D-galactose, has been found in numerous pathogenic micro-organisms, making the enzymes responsible for its biosynthesis interesting targets . Since galactofuranose has never been found in mammals, galactofuranose-biosynthetic pathways have raised much interest as targets for drug development to combat microbial infections .

特性

IUPAC Name |

[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZQXPYZEBBLPJ-RRMRAIHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Galactofuranose Pentaacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dichlorobicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B135835.png)

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)

![Methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate](/img/structure/B135864.png)

![6-[(Propan-2-yl)oxy]oxan-3-one](/img/structure/B135873.png)